1,4-Bis(4-methyl-5-phenyloxazol-2-yl)benzene
Overview
Description
Synthesis Analysis
The synthesis of bis-substituted benzene derivatives is often achieved through multi-step reactions. For example, the synthesis of 1,4-bis(phenylthio/seleno methyl)-1,2,3-triazoles involves a 'Click' reaction followed by complexation with ruthenium to form piano stool-type complexes . Another paper describes the synthesis of novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives using a facile pathway starting with p-phenylenediamine . These methods highlight the versatility of synthetic approaches for creating bis-substituted benzene compounds.
Molecular Structure Analysis
The molecular structures of bis-substituted benzene derivatives are characterized using various spectroscopic and X-ray diffraction techniques. For instance, the crystal structure of 1,4-bis(1H-1,2,4-triazol-1-methyl)benzene was determined by single-crystal X-ray diffraction, revealing a symmetry center at the phenyl ring and a significant dihedral angle between the planes of triazole and phenyl rings . Such structural analyses are crucial for understanding the properties and reactivity of these compounds.
Chemical Reactions Analysis
Bis-substituted benzene derivatives participate in a variety of chemical reactions. They can act as ligands in coordination complexes, as seen in the ruthenium complexes that are efficient catalysts for oxidation and transfer hydrogenation reactions . Additionally, the bis-substituted benzene derivatives have been shown to possess antimicrobial and antiproliferative activities , indicating their potential in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of bis-substituted benzene derivatives are influenced by their molecular structure. For example, compounds containing the 1,4-bis(5-phenyl-1,3,4-oxadiazolyl)benzene unit exhibit fluorescent properties and can form liquid crystalline phases, which may be useful in the development of liquid crystalline polymeric systems . The introduction of electron-withdrawing substituents can significantly enhance the anionophoric activity of bis(benzimidazol-2-yl)benzene derivatives .
Scientific Research Applications
Spectral-Luminescent Properties Research on derivatives of 1,4-Bis(4-methyl-5-phenyloxazol-2-yl)benzene has focused on their spectral-luminescent properties. These studies are crucial for understanding the optical characteristics of these compounds, which have applications in various fields including materials science (Patsenker & Lokshin, 1999).
Template for Synthesis of Oxazoles This compound has been used as a template for the synthesis of various oxazoles. Research demonstrates its versatility in synthesizing 2-phenyl-3,4-substituted oxazoles, which have potential applications in the development of new materials and pharmaceuticals (Misra & Ila, 2010).
Fluorescence Spectrometry The compound and its derivatives have been used in phase-resolved fluorescence spectrometry. This research is significant for the development of more accurate and sensitive methods for chemical analysis (McGown & Bright, 1985).
Antioxidant Activity Studies have been conducted to synthesize and evaluate the antioxidant activity of derivatives of 1,4-Bis(4-methyl-5-phenyloxazol-2-yl)benzene. These derivatives display potential for use in medical and health-related applications due to their radical scavenging activity (Lavanya, Padmavathi, & Padmaja, 2014).
Photoluminescence and Photostability Research on structural isomers and derivatives of 1,4-Bis(4-methyl-5-phenyloxazol-2-yl)benzene has shed light on their photoluminescence and photostability. These properties are essential for applications in organic photonics and the development of new photostable materials (Skorotetcky et al., 2017).
Coordination Polymers and Networks The compound has been utilized in the synthesis of coordination polymers and networks. These structures have potential applications in materials science, particularly in the development of novel molecular architectures (Zhao et al., 2019).
Safety And Hazards
properties
IUPAC Name |
4-methyl-2-[4-(4-methyl-5-phenyl-1,3-oxazol-2-yl)phenyl]-5-phenyl-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O2/c1-17-23(19-9-5-3-6-10-19)29-25(27-17)21-13-15-22(16-14-21)26-28-18(2)24(30-26)20-11-7-4-8-12-20/h3-16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDFXDUAENINOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=C(C=C2)C3=NC(=C(O3)C4=CC=CC=C4)C)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062830 | |
Record name | Oxazole, 2,2'-(1,4-phenylene)bis[4-methyl-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow to yellow-green solid; [Acros Organics MSDS] | |
Record name | Dimethyl-POPOP | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13190 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,4-Bis(4-methyl-5-phenyloxazol-2-yl)benzene | |
CAS RN |
3073-87-8 | |
Record name | Dimethyl-POPOP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3073-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl-popop | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003073878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxazole, 2,2'-(1,4-phenylene)bis[4-methyl-5-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oxazole, 2,2'-(1,4-phenylene)bis[4-methyl-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-bis(4-methyl-5-phenyloxazol-2-yl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.409 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.